Ethyl 2-(ethoxymethylene)acetoacetate

Catalog No.
S8105632
CAS No.
M.F
C9H14O4
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(ethoxymethylene)acetoacetate

Product Name

Ethyl 2-(ethoxymethylene)acetoacetate

IUPAC Name

ethyl 2-(ethoxymethylidene)-3-oxobutanoate

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3

InChI Key

FNASCUBBFNCFQO-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC

Ethyl 2-(ethoxymethylene)acetoacetate is an organic compound with the molecular formula C9H14O4C_9H_{14}O_4 and a molecular weight of 186.21 g/mol. It is characterized by its ethoxymethylene group attached to an acetoacetate moiety, making it a versatile intermediate in organic synthesis. The compound is known for its yellow oily appearance and can be synthesized through various methods, often yielding high purity and significant quantities.

, including:

  • Condensation Reactions: This compound can undergo condensation reactions, which are essential in forming larger organic molecules.
  • Reactions with Malononitrile: It can react with malononitrile to produce ethyl 4-amino-5-cyanosalicylate, demonstrating its utility in synthesizing biologically active compounds .
  • Formation of Other Derivatives: The compound can also be transformed into various derivatives through nucleophilic substitutions and other organic transformations.

Several methods have been developed for synthesizing ethyl 2-(ethoxymethylene)acetoacetate:

  • Using Ethyl Acetoacetate and Triethyl Orthoformate: This method involves heating a mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at elevated temperatures (around 130 °C) for several hours .
  • Continuous Addition Method: In this approach, acetic anhydride is continuously added to a reaction mixture of alkyl acetoacetate and ethyl orthoformate, allowing for high yields (up to 90%) by removing light-boiling by-products during the reaction .
  • Distillation Techniques: Post-reaction purification often involves distillation under reduced pressure to isolate the desired product effectively.

Ethyl 2-(ethoxymethylene)acetoacetate serves various applications in organic chemistry:

  • Building Block in Organic Synthesis: Its unique structure makes it a valuable building block for synthesizing more complex molecules.
  • Pharmaceutical Intermediate: It has potential uses in developing new drugs due to its biological activity.
  • Agricultural Chemicals: The compound may also find applications in agrochemicals, although specific formulations are less documented.

Ethyl 2-(ethoxymethylene)acetoacetate shares structural features with several other compounds, making it part of a broader class of ethoxy-substituted acetoacetates. Here are some similar compounds:

Compound NameCAS NumberMolecular FormulaNotable Features
Ethyl Acetoacetate141-79-7C6H10O3A common precursor in organic synthesis
Ethyl 2-Methylacetoacetate609-14-3C7H12O3Known for its fruity odor; used in flavoring
Ethyl 2-Cyanoacetoacetate105-34-0C7H7N3O3Exhibits different reactivity due to cyano group

Uniqueness of Ethyl 2-(ethoxymethylene)acetoacetate

What sets ethyl 2-(ethoxymethylene)acetoacetate apart from these similar compounds is its specific ethoxymethylene group, which enhances its reactivity profile and potential applications in synthesizing biologically active molecules. Its unique structure allows for diverse synthetic pathways not readily available with other acetoacetates.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

186.08920892 g/mol

Monoisotopic Mass

186.08920892 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-28-2023

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